molecular formula C16H25NO B092490 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- CAS No. 16664-32-7

2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl-

Cat. No. B092490
CAS RN: 16664-32-7
M. Wt: 247.38 g/mol
InChI Key: HLNNBVDMNAJDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the aziridine family of compounds, which are characterized by their three-membered ring structure containing a nitrogen atom. 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- has been of particular interest due to its unique chemical properties, which make it useful for a variety of research applications.

Mechanism Of Action

The mechanism of action of 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with cellular nucleophiles, leading to DNA damage and cell death. This mechanism of action is thought to be responsible for the compound's potent antitumor and antiviral activity.

Biochemical And Physiological Effects

Studies have shown that 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- can have a variety of biochemical and physiological effects. These include the induction of DNA damage and cell death, as well as the inhibition of viral replication. The compound has also been shown to have immunomodulatory effects, which could make it useful for the treatment of immune-related disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- for lab experiments is its potent activity against tumors and viruses. This makes it a useful tool for researchers studying these areas. However, the compound's reactivity and potential toxicity can also be a limitation, as it requires careful handling and may not be suitable for all experimental systems.

Future Directions

There are several potential future directions for research on 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl-. One area of interest is the development of new drugs and therapies based on the compound's unique chemical properties. Researchers may also investigate the compound's immunomodulatory effects further, with the aim of developing new treatments for immune-related disorders. Additionally, studies may focus on understanding the compound's mechanism of action in more detail, which could lead to new insights into cellular processes and disease pathways.

Synthesis Methods

The synthesis of 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- involves several steps, including the reaction of 1-adamantanamine with tert-butyl chloroformate to form a carbamate intermediate. This intermediate is then treated with sodium azide to form the aziridine ring, which is subsequently hydrolyzed to yield the final product.

Scientific Research Applications

2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- has been studied extensively for its potential applications in scientific research. One area of research where this compound has been particularly useful is in the development of new drugs and therapies. Its unique chemical properties make it an attractive target for drug development, as it has been shown to have potent antitumor and antiviral activity.

properties

CAS RN

16664-32-7

Product Name

2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl-

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

3-(1-adamantyl)-1-tert-butylaziridin-2-one

InChI

InChI=1S/C16H25NO/c1-15(2,3)17-13(14(17)18)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,4-9H2,1-3H3

InChI Key

HLNNBVDMNAJDCE-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(C1=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC(C)(C)N1C(C1=O)C23CC4CC(C2)CC(C4)C3

synonyms

1-(1,1-Dimethylethyl)-3-[tricyclo[3.3.1.13,7]decan-1-yl]aziridin-2-one

Origin of Product

United States

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